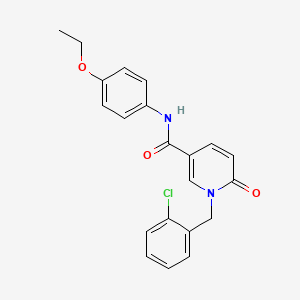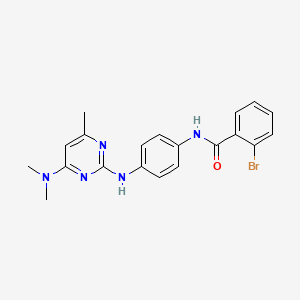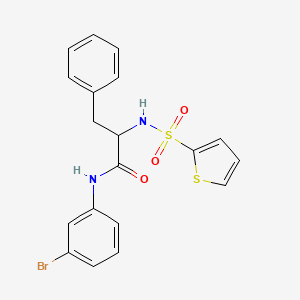
(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes a nitrobenzoyl group, a pyrrolidine sulfonyl group, and two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole, 2-nitrobenzoyl chloride, and pyrrolidine-1-sulfonyl chloride. The reaction conditions may involve:
Step 1: Nitration of benzoyl chloride to form 2-nitrobenzoyl chloride.
Step 2: Reaction of 3,5-dimethylpyrazole with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate product.
Step 3: Sulfonylation of the intermediate product with pyrrolidine-1-sulfonyl chloride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various functionalized pyrazoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the nitrobenzoyl and sulfonyl groups.
2-Nitrobenzoyl chloride: A precursor used in the synthesis of the compound.
Pyrrolidine-1-sulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
“3,5-DIMETHYL-1-(2-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE” is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C16H18N4O5S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-5-6-10-18)12(2)19(17-11)16(21)13-7-3-4-8-14(13)20(22)23/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChIキー |
JHXVSANXEHTCFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255208.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11255218.png)
![7-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255224.png)

![4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B11255237.png)
![5-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B11255242.png)

![4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11255252.png)


![4-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11255270.png)
![N-(3-ethoxypropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11255278.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255284.png)

